molecular formula C15H15NO B1392229 4-(3,4-Dimethylbenzoyl)-2-methylpyridine CAS No. 1187169-77-2

4-(3,4-Dimethylbenzoyl)-2-methylpyridine

Cat. No.: B1392229
CAS No.: 1187169-77-2
M. Wt: 225.28 g/mol
InChI Key: SKKBFUBOGNIFMC-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylbenzoyl)-2-methylpyridine is an organic compound that belongs to the class of benzoyl derivatives It features a benzoyl group attached to a pyridine ring, with additional methyl groups enhancing its chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylbenzoyl)-2-methylpyridine typically involves the reaction of 3,4-dimethylbenzoyl chloride with 2-methylpyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3,4-Dimethylbenzoyl chloride+2-methylpyridineBaseThis compound+HCl\text{3,4-Dimethylbenzoyl chloride} + \text{2-methylpyridine} \xrightarrow{\text{Base}} \text{this compound} + \text{HCl} 3,4-Dimethylbenzoyl chloride+2-methylpyridineBase​this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylbenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.

    Oxidation: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and nitrating agents (e.g., HNO₃/H₂SO₄).

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted benzoyl derivatives.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

Scientific Research Applications

4-(3,4-Dimethylbenzoyl)-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylbenzoyl)-2-methylpyridine involves its interaction with specific molecular targets. The benzoyl group can form hydrogen bonds with biological macromolecules, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-Dimethylbenzoyl)morpholine
  • 3,4-Dimethylbenzoyl chloride
  • 2-(3-(3,4-Dimethylbenzoyl)-6-fluoro-4-oxoquinolin-1(4H)-yl)-N-(4-fluorophenyl)acetamide

Uniqueness

4-(3,4-Dimethylbenzoyl)-2-methylpyridine is unique due to the presence of both a benzoyl group and a pyridine ring, which confer distinct chemical and biological properties

Properties

IUPAC Name

(3,4-dimethylphenyl)-(2-methylpyridin-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO/c1-10-4-5-13(8-11(10)2)15(17)14-6-7-16-12(3)9-14/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKBFUBOGNIFMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC(=NC=C2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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